1-Phenyl-1H-indazole is a heterocyclic aromatic organic compound. It belongs to the class of indazoles, which are characterized by a fused benzene and pyrazole ring system. The "1-phenyl" prefix indicates that a phenyl group is attached to the nitrogen atom at position 1 of the indazole ring. This compound serves as a versatile building block in organic synthesis and has garnered significant interest in materials science due to its potential applications in luminescent materials. [, ]
1-Phenyl-1H-indazole can be synthesized through various chemical methods, often involving the reaction of phenylhydrazine with suitable carbonyl compounds. It falls under the classification of organic compounds known as heterocycles, specifically within the group of nitrogen-containing aromatic compounds. Its molecular formula is , indicating that it contains nine carbon atoms, eight hydrogen atoms, and one nitrogen atom.
The synthesis of 1-Phenyl-1H-indazole typically involves several methodologies:
The molecular structure of 1-Phenyl-1H-indazole features a planar configuration due to the conjugated double bonds present in the indazole ring system. The compound's structure can be represented as follows:
Key structural features include:
Spectroscopic data such as NMR and NMR provide insights into the electronic environment of hydrogen and carbon atoms within the molecule, confirming its structure through characteristic chemical shifts.
1-Phenyl-1H-indazole participates in various chemical reactions, including:
Recent studies have highlighted synthetic routes that utilize palladium-catalyzed cross-coupling reactions to modify the indazole framework, expanding its applicability in drug development .
The mechanism of action for compounds derived from 1-Phenyl-1H-indazole often involves interaction with specific biological targets:
1-Phenyl-1H-indazole exhibits several notable physical and chemical properties:
The applications of 1-Phenyl-1H-indazole are diverse, particularly in medicinal chemistry:
The indazole nucleus, a bicyclic heterocycle fusing benzene and pyrazole rings, has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry. Early interest emerged from natural product isolation—exemplified by nigellicine, nigeglanine, and nigellidine from Nigella sativa seeds—though indazoles remain rare in nature [2] [3]. Synthetic accessibility fueled exploration, revealing broad bioactivity: initial studies in the 1980s demonstrated anti-allergic properties in derivatives like benzydamine, while the 1990s saw lonidamine investigated for cancer [1] [2]. The scaffold’s versatility is evidenced by over 400 patents/applications highlighting activities spanning anticancer, antimicrobial, anti-inflammatory, and CNS modulation [3]. Key milestones include FDA approval of granisetron (5-HT₃ antagonist for emesis, 1994) and pazopanib (tyrosine kinase inhibitor, 2009), cementing indazole’s pharmaceutical relevance [2] [3].
Table 1: Clinically Significant Indazole-Based Drugs
Compound | Primary Indication | Target/Mechanism | Approval/Status |
---|---|---|---|
Granisetron | Chemotherapy-induced nausea | 5-HT₃ receptor antagonist | FDA Approved (1994) |
Pazopanib | Renal cell carcinoma | Multi-targeted tyrosine kinase inhibitor | FDA Approved (2009) |
Axitinib | Renal cell carcinoma | VEGFR inhibitor | FDA Approved (2012) |
Niraparib | Ovarian cancer | PARP inhibitor | FDA Approved (2017) |
Entrectinib | NTRK-fusion cancers | TRK/ALK/ROS1 inhibitor | FDA Approved (2019) |
1-Phenyl-1H-indazole incorporates a phenyl group at the indazole nitrogen (N1), profoundly influencing its physicochemical and pharmacological profile. Key features include:
Table 2: Key Physicochemical Properties of 1-Phenyl-1H-Indazole Derivatives
Derivative | Melting Point (°C) | Solubility | Notable Features |
---|---|---|---|
1-Phenyl-1H-indazol-4-ol | 242–244 | Sparingly soluble in H₂O; soluble in DMSO/EtOH | Hydrogen-bond donor/acceptor sites |
1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid (Lonidamine) | >250 | Low aqueous solubility | Carboxylic acid for salt formation |
1-Phenyl-1H-indazole-3-carboxamide | Variable | Moderate DMSO solubility | Amide enables H-bonding |
1-Phenyl-1H-indazole derivatives are pivotal in developing targeted therapies, particularly in oncology and inflammation:
Synthetic Innovations: Modern routes emphasize efficiency and "green" chemistry:
Table 3: Synthetic Methods for 1-Phenyl-1H-Indazole Derivatives
Method | Conditions | Yield Range | Advantages |
---|---|---|---|
Copper-catalyzed N-arylation | CuI, phenanthroline, KOH, DMF, 120°C | 10–70% | Uses inexpensive o-chloro substrates |
"On-water" Pd-catalyzed C3-arylation | Pd(OAc)₂, PPh₃, Ag₂CO₃, H₂O, 100°C | 60–86% | Aqueous medium; regioselective |
Amide coupling | HATU, DIPEA, DMF, rt | 55–80% | Rapid diversification at C3 |
Note: rt = room temperature
The trajectory of 1-phenyl-1H-indazole underscores its transformative impact: once a synthetic target, it is now a cornerstone in designing precision therapeutics addressing unmet medical needs.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7